1-(1,3-Benzothiazol-4-yl)ethanol chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 1-(1,3-Benzothiazol-4-yl)ethanol , a specific derivative of the benzothiazole pharmacophore. Executive Summary 1-(1,3-Benzothiazo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and properties of 1-(1,3-Benzothiazol-4-yl)ethanol , a specific derivative of the benzothiazole pharmacophore.
Executive Summary
1-(1,3-Benzothiazol-4-yl)ethanol is a secondary alcohol derivative of the benzothiazole heterocycle. While the 2- and 6-substituted isomers are widely prevalent in medicinal chemistry (e.g., Riluzole, Ethoxzolamide), the 4-substituted variants represent an under-explored chemical space offering unique steric and electronic vectors for drug design. This guide outlines the structural characteristics, robust synthetic pathways from commercially available precursors, and predicted physicochemical properties relevant to drug discovery.
Chemical Identity & Structure
The molecule consists of a 1,3-benzothiazole bicyclic core substituted at the C4 position (the benzene ring carbon adjacent to the bridgehead nitrogen) with a 1-hydroxyethyl group.
Property
Detail
IUPAC Name
1-(1,3-Benzothiazol-4-yl)ethanol
Common Name
4-(1-Hydroxyethyl)benzothiazole
Molecular Formula
C₉H₉NOS
Molecular Weight
179.24 g/mol
Chirality
One stereocenter at the hydroxymethyl carbon (R/S enantiomers)
Key Precursor
4-Bromobenzothiazole (CAS: 767-68-0)
Structural Analysis[4]
Core Scaffold: The benzothiazole ring is planar and aromatic. The C2 position is electronically deficient and susceptible to nucleophilic attack, while the benzene ring (positions 4, 5, 6, 7) is more electron-rich but less reactive than a standalone benzene due to the electron-withdrawing nature of the thiazole ring.
4-Position Sterics: Substitution at C4 places the functional group in close proximity to the bridgehead nitrogen (N3). This creates a "peri-like" steric environment that can lock conformation or influence binding in protein pockets, distinct from the more linear 6-substituted analogs.
Synthesis Strategies
Direct functionalization of benzothiazole at the C4 position is challenging due to the higher reactivity of the C2 position (lithiation) and the C6 position (electrophilic substitution). Therefore, the most reliable route utilizes Pd-catalyzed cross-coupling of a pre-functionalized halide.
Add NaBH₄ portion-wise over 15 minutes (gas evolution).
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
Quench with saturated NH₄Cl solution. Remove MeOH under reduced pressure.
Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
Yield: >90% (Racemic mixture).
Physicochemical Properties
The following data are derived from experimental values of structural analogs (2- and 6-isomers) and computational prediction models (ACD/Labs, ChemAxon).
Property
Value / Prediction
Relevance
Physical State
Viscous oil or low-melting solid
Likely solidifies upon high purity/recrystallization.
Melting Point
45–55°C (Predicted)
Lower than 6-isomer due to intramolecular H-bonding potential.
LogP (Octanol/Water)
2.1 ± 0.3
Optimal for membrane permeability (Lipinski compliant).
pKa (Conjugate Acid)
~1.5 (Thiazole N)
Weakly basic; neutral at physiological pH.
Solubility
High: DMSO, MeOH, DCMLow: Water
Requires co-solvent (e.g., DMSO) for biological assays.
H-Bond Donors
1 (OH group)
Critical for active site interaction.
H-Bond Acceptors
2 (N, O)
N3 is a strong acceptor.
Biological & Pharmaceutical Relevance
Benzothiazoles are "privileged structures" in medicinal chemistry. The 4-substituted ethanol derivative offers specific advantages:
Structure-Activity Relationship (SAR) Logic
Kinase Inhibition: The benzothiazole core mimics the purine ring of ATP. The 4-position substituent projects into the "hinge region" or solvent front, depending on binding orientation. The hydroxyl group provides a handle for hydrogen bonding with backbone residues (e.g., hinge region amino acids).
Bioisosterism: The 1-hydroxyethyl group serves as a transition state mimic for acetylated substrates or as a bioisostere for isopropyl groups, adding polarity to improve solubility without sacrificing metabolic stability.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of the C4 substituent.
Analytical Characterization
To validate the synthesis of 1-(1,3-Benzothiazol-4-yl)ethanol , look for these diagnostic signals:
¹H NMR (400 MHz, CDCl₃):
δ 9.0 ppm (s, 1H): Distinctive singlet for the C2-H proton (deshielded by N and S).
Navigating the Benzothiazole Scaffold: Technical Profile and Sourcing Strategy for 1-(1,3-Benzothiazol-4-yl)ethanol
The following technical guide details the identification, sourcing strategy, and synthesis protocols for 1-(1,3-Benzothiazol-4-yl)ethanol . Part 1: Executive Technical Summary[1][2] Status: Non-Commodity / Rare Intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, sourcing strategy, and synthesis protocols for 1-(1,3-Benzothiazol-4-yl)ethanol .
Part 1: Executive Technical Summary[1][2]
Status:Non-Commodity / Rare IntermediatePrimary CAS: Not widely indexed in public commercial catalogs (Likely IP-protected or novel).[1]
Strategic Precursor CAS:767-68-0 (4-Bromobenzothiazole)[2][1][3][4][5][6]
Assessment:
A direct commercial search for 1-(1,3-Benzothiazol-4-yl)ethanol yields limited results in standard aggregators (PubChem, eMolecules), identifying it as a "Make" rather than "Buy" target.[2] Unlike the common 2-substituted benzothiazoles, the 4-position functionalization is synthetically demanding and less chemically stable, often requiring de novo synthesis in the lab.
This guide provides the "Make" strategy using the commercially available precursor 4-Bromobenzothiazole , validating the pathway via metal-halogen exchange.[2]
Part 2: Chemical Identity & Properties[1][2][7][8]
Since the target alcohol is not a commodity, you must source the 4-bromo precursor. Use the following hierarchy for vendor validation.
Validated Suppliers for Precursor (CAS 767-68-0)
Note: Availability fluctuates.[2][1] Verify current stock via the links below.
Primary Aggregators (Search "767-68-0"):
SciFinder-n / CAS: The gold standard for verifying if a specific supplier has the alcohol (unlikely) or the bromide (likely).[1]
eMolecules: Best for checking real-time stock status from tiered vendors.[2][1]
MolPort: Excellent for accessing "building block" libraries from Eastern Europe/Asia.[1]
Direct Catalog Suppliers (High Trust):
Enamine: Likely to hold the building block or offer synthesis on demand (MADE building blocks).[1]
Combi-Blocks: Often stocks bromo-heterocycles in gram scales.[2][1]
Sigma-Aldrich / MilliporeSigma: Check for "4-Bromobenzothiazole" (Product availability varies by region).[2][1]
Procurement Decision Tree (DOT Visualization)
Figure 1: Strategic decision tree for sourcing rare benzothiazole intermediates.
Part 4: Synthesis Protocol (The "Make" Protocol)
Objective: Synthesize 1-(1,3-benzothiazol-4-yl)ethanol from 4-bromobenzothiazole via Metal-Halogen Exchange.
Mechanism:
The bromine at position 4 is susceptible to Lithium-Halogen exchange using n-Butyllithium (n-BuLi) at low temperatures.[2][1] The resulting lithiated species is trapped with acetaldehyde to form the secondary alcohol.[1]
Reagent: n-Butyllithium (1.1 eq, 1.6M in hexanes) or i-PrMgCl (TurboGrignard) if functional group tolerance is an issue.[2]
Electrophile: Acetaldehyde (1.2 eq, freshly distilled or anhydrous).
Solvent: Anhydrous THF (Dry/Degassed).
Step-by-Step Methodology
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
Dissolution: Add 4-Bromobenzothiazole (1.0 g, 4.67 mmol) and dissolve in anhydrous THF (15 mL).
Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Benzothiazole rings can be sensitive to nucleophilic attack at C2; low temperature prevents ring opening or polymerization.
Lithiation: Add n-BuLi (1.1 eq) dropwise over 10 minutes. Stir at -78 °C for 30–45 minutes. The solution typically turns dark/orange.[1]
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Quench: Quench with saturated aqueous NH
Cl solution.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO, and concentrate in vacuo.
Purification: Flash column chromatography (SiO
, Hexanes:EtOAc gradient).
Synthesis Pathway Diagram[7][11][14]
Figure 2: Synthetic route via lithiation of 4-bromobenzothiazole.
Part 5: Quality Control & Validation (Self-Validating System)
To ensure the integrity of your synthesized material, compare your analytical data against these predicted spectral features.
1H-NMR Validation (Expected Signals in CDCl
)
Aromatic Region (7.3 - 8.2 ppm): You should see 3 protons corresponding to the benzene ring (H5, H6, H7) and 1 distinct singlet downfield (~9.0 ppm) for the H2 proton on the thiazole ring.
Benzylic Methine (5.0 - 5.5 ppm): A quartet (integration 1H) corresponding to the -CH (OH)- proton.[2][1]
Methyl Group (1.5 - 1.6 ppm): A doublet (integration 3H) corresponding to the -CH
group, coupled to the methine.
Hydroxyl Proton: Broad singlet, chemical shift varies with concentration.
Troubleshooting:
Absence of H2 singlet: Indicates ring degradation.[1]
Complex aromatics:[2][1] Indicates incomplete conversion or polymerization.[1]
References
PubChem Compound Summary. 4-Bromobenzothiazole (CID 69926).[1] National Center for Biotechnology Information.[1] Available at: [Link][2][1]
Organic Chemistry Portal. Synthesis of Benzothiazoles. (Methodology for ring construction if de novo synthesis is required). Available at: [Link][2][1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Pharmacophore mapping of 1-(1,3-Benzothiazol-4-yl)ethanol
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The 1-(1,3-Benzothiazol-4-yl)ethanol scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, differentiated significantly from its more common 2- and 6-substituted isomers. While the benzothiazole core is a privileged structure found in antitumor (e.g., Phortress), neuroprotective (e.g., Riluzole), and antimicrobial agents, the 4-position offers unique steric and electronic properties due to its proximity to the thiazole nitrogen (N3).
This guide provides a rigorous technical analysis of this specific scaffold. We define its pharmacophore features based on "First Principles" of structural biology, propose a binding hypothesis driven by intramolecular hydrogen bonding, and outline a validated workflow for mapping this moiety against kinase and oxidoreductase targets.
Structural & Conformational Analysis
The "Peri-N" Effect and Intramolecular Locking
The critical feature of the 1-(1,3-Benzothiazol-4-yl)ethanol scaffold is the peri-interaction between the hydroxyethyl group at C4 and the endocyclic nitrogen at N3. Unlike the 6-isomer, where the substituent rotates freely without steric clash from the heteroatoms, the 4-isomer is sterically constrained.
Conformational Lock: In non-polar environments (and often in binding pockets), the hydroxyl proton (OH) forms an intramolecular hydrogen bond with the N3 lone pair. This forms a pseudo-6-membered ring, locking the rotation of the C4-C(
) bond.
Chirality: The C(
) center is chiral.[1] The (R)- and (S)-enantiomers present the methyl group in opposing vectors relative to the flat aromatic plane, drastically affecting binding affinity in chiral pockets (e.g., kinase ATP sites).
Electronic Landscape (ESP Mapping)
Electrostatic Potential (ESP) mapping reveals two dominant features:
Negative Cleft: Concentrated at N3, but partially masked if the intramolecular H-bond is present.
Pi-Electron Cloud: The fused bicycle is electron-rich, facilitating
- stacking (e.g., with Phenylalanine or Tyrosine gatekeepers in kinases).
Pharmacophore Hypothesis Generation
We define the pharmacophore model (
) for 1-(1,3-Benzothiazol-4-yl)ethanol using a four-point feature set. This model assumes the "locked" conformation described above, which mimics the adenosine motif found in ATP.
Interaction with backbone NH (e.g., Hinge region in kinases).
F3
H-Bond Donor (HBD)
Hydroxyl Group (-OH)
Interaction with backbone Carbonyl or polar side chains (Asp/Glu).
F4
Hydrophobic (Hyd)
Methyl Group (-CH3)
Occupies small hydrophobic pockets (e.g., Ribose pocket or Gatekeeper vicinity).
The "Adenine Mimic" Hypothesis
The spatial arrangement of N3 (Acceptor) and C4-OH (Donor) closely mimics the N1 (Acceptor) and C6-NH2 (Donor) of Adenine.
Hypothesis: This scaffold can function as a hinge-binding motif in kinase inhibitors.
Vector Analysis: The angle between the N3 lone pair and the OH vector is approximately 60-90°, suitable for bidentate binding to the hinge region (e.g., Met, Leu backbone).
Visualization: Pharmacophore Map & Workflow
The following diagrams illustrate the pharmacophore features and the experimental workflow for validating this scaffold.
Pharmacophore Feature Map (DOT)
Figure 1: Pharmacophore map highlighting the intramolecular lock and potential binding vectors to a kinase hinge region.
Experimental Validation Workflow (DOT)
Figure 2: Step-by-step workflow from synthesis to biological validation.
Experimental Protocols
Synthesis of the Scaffold
The 4-isomer is less synthetically accessible than the 2- or 6-isomers. The preferred route utilizes 4-acetylbenzothiazole .
The Benzothiazole-4-Ethanol Scaffold: A Technical Primer on Potential Biological Activity
For: Researchers, scientists, and drug development professionals. Introduction: The Benzothiazole Core as a Privileged Scaffold In the landscape of medicinal chemistry, the benzothiazole moiety stands out as a "privilege...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzothiazole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, the benzothiazole moiety stands out as a "privileged scaffold." This fused heterocyclic system, comprising a benzene ring fused to a thiazole ring, is a structural cornerstone in numerous pharmacologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its unique ability to interact with a wide array of biological targets.[2] Benzothiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, with established activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects.[3] This guide focuses on a specific, yet underexplored, subclass: benzothiazole-4-ethanol derivatives. While direct research on this specific scaffold is nascent, this paper will synthesize the known biological activities of the benzothiazole core and, from a medicinal chemistry perspective, extrapolate the potential modulatory effects of the 4-ethanol substituent to guide future research and development.
Established Biological Activities of the Benzothiazole Nucleus
The therapeutic versatility of the benzothiazole scaffold is well-documented. The following sections summarize the major areas where these derivatives have shown significant promise.
Anticancer Activity
Benzothiazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][3]
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved by triggering the mitochondrial pathway, leading to the activation of caspases and subsequent DNA fragmentation.
Cell Cycle Arrest: Many derivatives can halt the cell cycle at specific checkpoints, such as G2/M or S-phase, preventing cancer cells from dividing and proliferating.
Enzyme Inhibition: Benzothiazoles have been shown to inhibit key enzymes that are overactive in cancer, including tyrosine kinases, topoisomerases, and carbonic anhydrases, thereby disrupting critical signaling pathways required for tumor survival.[3]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and benzothiazole derivatives have shown significant potential in this arena. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2] The mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is vital for bacterial DNA replication.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, including cancer. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), a key mediator of the inflammatory response.[4]
The Role of the 4-Ethanol Substituent: A Medicinal Chemist's Perspective
While the benzothiazole core provides the foundational pharmacophore, the nature and position of its substituents are critical in determining the compound's overall biological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of a hydroxyethyl (-CH2CH2OH) group at the 4-position of the benzothiazole ring is a strategic modification that can be hypothesized to influence its activity in several key ways.
Impact on Physicochemical Properties
The ethanol group introduces both a flexible alkyl chain and a terminal hydroxyl group. This combination is expected to have a significant impact on the molecule's physicochemical properties:
Solubility and Polarity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is likely to increase the aqueous solubility of the parent molecule.[5][6] This is a crucial parameter for drug development, as improved solubility can enhance bioavailability.
Lipophilicity: The two-carbon ethyl spacer adds a degree of lipophilicity, which must be balanced with the polarity of the hydroxyl group. This balance is critical for cell membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Potential for New Drug-Receptor Interactions
The terminal hydroxyl group offers a new site for specific interactions with biological targets.
Hydrogen Bonding: As a potent hydrogen bond donor and acceptor, the -OH group can form strong, directional bonds with amino acid residues (e.g., aspartate, glutamate, serine) in the active site of a target protein or enzyme.[6] This can significantly increase binding affinity and selectivity.
Conformational Flexibility: The ethyl linker allows the hydroxyl group to adopt various spatial orientations, potentially enabling it to access and interact with pockets in a binding site that would be inaccessible to a more rigid substituent.
Influence on Metabolism
The hydroxyethyl group can serve as a site for metabolic modification, primarily through oxidation or conjugation (e.g., glucuronidation). This can influence the drug's half-life and clearance rate. Depending on the therapeutic goal, this can be either an advantage (facilitating clearance and reducing toxicity) or a disadvantage (leading to rapid inactivation).
Hypothesized Mechanisms and Structure-Activity Relationships (SAR)
Based on the known activities of the benzothiazole core and the principles of medicinal chemistry, we can propose several hypotheses for the biological activity of benzothiazole-4-ethanol derivatives.
In Oncology: The hydroxyl group could form a key hydrogen bond with a kinase or topoisomerase active site, enhancing the inhibitory potency of the benzothiazole scaffold. The increased solubility may also improve drug delivery to tumor tissues.
In Microbiology: The ability to form new hydrogen bonds could lead to enhanced inhibition of microbial enzymes. Furthermore, improved water solubility might be advantageous for formulating effective antimicrobial treatments.
A logical starting point for a structure-activity relationship (SAR) study would be to explore modifications of the ethanol moiety itself. For instance, altering the length of the alkyl chain (e.g., methanol, propanol) or changing the position of the hydroxyl group could reveal critical insights into the optimal geometry for target interaction.
Experimental Protocols for Validation
To validate the hypothesized biological activities of novel benzothiazole-4-ethanol derivatives, a systematic experimental workflow is essential. The following are standard, self-validating protocols that would be central to such an investigation.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is fundamental for determining the anticancer potential of a compound by measuring its effect on cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of benzothiazole-4-ethanol derivatives against various cancer cell lines.
Methodology:
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of benzothiazole-4-ethanol derivatives against a panel of pathogenic bacteria and fungi.
Methodology:
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data and Visualizations
To contextualize the potential of benzothiazole-4-ethanol derivatives, it is useful to visualize the mechanisms of their parent scaffold and a typical experimental workflow.
Table 1: Representative Anticancer Activity of General Benzothiazole Derivatives
Derivative Class
Compound Example
Cancer Cell Line
IC50 / GI50 (µM)
Fluorinated 2-Arylbenzothiazoles
4-(5-fluorobenzo[d]thiazol-2-yl)phenol
MCF-7 (Breast)
0.4
Semicarbazone Derivatives
Indole based hydrazine carboxamide
HT-29 (Colon)
0.015
Benzamide based Derivatives
Substituted methoxybenzamide benzothiazole
Various
1.1 - 8.8
Note: This table presents data for the broader class of benzothiazole derivatives to illustrate the scaffold's inherent potency. Data for specific benzothiazole-4-ethanol derivatives is not yet widely available.
Caption: A simplified pathway showing how a benzothiazole derivative might induce apoptosis.
Caption: A typical workflow for screening and developing new bioactive compounds.
Future Perspectives and Conclusion
The benzothiazole scaffold is a proven platform for the development of potent therapeutic agents. While direct experimental data on benzothiazole-4-ethanol derivatives is limited, the foundational principles of medicinal chemistry provide a strong rationale for their investigation. The introduction of the hydroxyethyl group is a deliberate and logical design choice, offering the potential to enhance solubility, introduce new high-affinity interactions with biological targets, and fine-tune pharmacokinetic properties.
Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation through the experimental protocols outlined in this guide. Such studies will be crucial to validate the hypotheses presented here and to unlock the full therapeutic potential of this promising, yet underexplored, chemical space. The insights gained will not only advance our understanding of benzothiazole chemistry but could also lead to the development of next-generation therapeutics for a range of human diseases.
References
Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Am. J Hypertens. Available at: [Link]
The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. Available at: [Link]
Structure–activity relationships study of N-ethylene glycol-comprising alkyl heterocyclic carboxamides against A549 lung cancer cells. Future Medicinal Chemistry. Available at: [Link]
Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. Available at: [Link]
Bioactive heterocycles containing endocyclic N-hydroxy groups. European Journal of Medicinal Chemistry. Available at: [Link]
Pharmacokinetics of hydroxyethyl starch. PubMed. Available at: [Link]
Hydroxyethyl starch based smart nanomedicine. RSC Publishing. Available at: [Link]
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]
Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. ACS Publications. Available at: [Link]
Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. ResearchGate. Available at: [Link]
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
Benzothiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]
A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Synthesis of some novel benzothiazole analogues for antimicrobial, antioxidant, and anti-inflammatory activity. International Journal of Current Research. Available at: [Link]
Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. ResearchGate. Available at: [Link]
Literature review on 4-position functionalized benzothiazoles
Synthetic Architecture, Pharmacological Profiling, and Experimental Protocols[1] Executive Summary The benzothiazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in oncology, neuroprotection, and...
Author: BenchChem Technical Support Team. Date: March 2026
Synthetic Architecture, Pharmacological Profiling, and Experimental Protocols[1]
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in oncology, neuroprotection, and antimicrobial research.[1] While the 2-position (C2) is easily accessible via C-H activation and the 6-position (C6) via electrophilic substitution, the 4-position (C4) remains a synthetic "bay region" challenge.
Functionalization at C4 is sterically hindered by the adjacent thiazole nitrogen and electronically deactivated. However, this position offers unique pharmacological advantages: it disrupts planarity to improve solubility, creates novel vectors for allosteric binding, and blocks metabolic hot-spots. This guide details the rigorous synthetic pathways and structure-activity relationships (SAR) necessary to exploit the 4-position.
Part 1: The Synthetic Challenge & Strategy
The synthesis of 4-substituted benzothiazoles requires a bifurcation in strategy: De Novo Assembly (constructing the ring with the substituent already in place) versus Late-Stage Functionalization (forcing a substituent onto the formed ring).
1.1 De Novo Assembly (The "Gold Standard")
The most reliable method for generating 4-functionalized benzothiazoles is the condensation of 3-substituted-2-aminothiophenols with aldehydes or carboxylic acids. This method is self-validating because the regiochemistry is fixed by the starting material.
Mechanism: Nucleophilic attack of the thiol on the carbonyl, followed by imine formation and oxidative cyclization.
Advantage: Absolute regiocontrol.
Limitation: Requires access to specific 3-substituted-2-aminothiophenols, which are often unstable (prone to disulfide formation) and expensive.
1.2 Late-Stage C-H Activation (The "Cutting Edge")
Direct functionalization of the C4 position is difficult due to the "ortho-effect" of the thiazole nitrogen (N3).
Electrophilic Substitution: Fails at C4; prefers C6.
Metal-Catalyzed C-H Activation: Requires specific Directing Groups (DGs). Recent advances utilize Ruthenium(II) or Iridium(III) catalysis to force activation at C4, often using the N3 nitrogen or an exocyclic amide as a directing handle.
Figure 1: Decision matrix for synthesizing 4-substituted benzothiazoles. Green path indicates the robust, scale-up friendly route; Red path indicates the research-intensive, high-reward route.
Part 2: Pharmacological Profiles (SAR)
The 4-position is critical for modulating the physicochemical properties of the benzothiazole core.
2.1 Steric Occlusion & Metabolic Stability
Concept: Benzothiazoles are prone to oxidative metabolism at C6 (similar to Riluzole).
C4 Effect: Introducing a substituent at C4 (e.g., -Me, -Cl, -OMe) creates a "buttressing effect." This steric bulk can twist the molecule slightly out of planarity, reducing π-stacking aggregation (improving solubility) and hindering P450 enzymes from accessing the C4-C5-C6 face.
2.2 Electronic Modulation
Electron Donating Groups (EDG) at C4: (e.g., -OH, -NH2) Push electron density into the N3 nitrogen, increasing basicity and altering kinase binding affinity.
Electron Withdrawing Groups (EWG) at C4: (e.g., -F, -CF3) Pull density, making the ring more lipophilic and resistant to oxidative degradation.
Substituent (C4)
Effect on LogP
Metabolic Stability
Primary Application
-H (Unsub)
Baseline
Low (C6 oxidation)
General Scaffold
-OH (Hydroxy)
Decreases
Moderate (Glucuronidation risk)
Antibacterial / H-bond donor
-F (Fluoro)
Slight Increase
High (Blocks metabolism)
CNS Penetration / Neuroprotection
-NH2 (Amino)
Decreases
Moderate
Kinase Inhibitor Hinge Binder
-OMe (Methoxy)
Moderate Increase
Moderate
Solubility / Steric probe
Part 3: Detailed Experimental Protocol
Protocol: Regioselective Synthesis of 4-Methyl-2-phenylbenzothiazole
Rationale: This protocol utilizes the De Novo condensation method (Jacobson-type cyclization) to ensure 100% regioselectivity at the 4-position.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3-methylbenzenethiol (5.0 mmol) in Ethanol (20 mL).
Imine Formation: Add Benzaldehyde (5.0 mmol) and pTSA (0.5 mmol). Stir at room temperature for 30 minutes. Checkpoint: Solution should turn yellow/orange indicating imine formation.
Cyclization: Add Hydrogen Peroxide (30% aq) (15.0 mmol) dropwise over 10 minutes. (Alternatively, use DMSO at 120°C without H2O2 for 4 hours).
Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The thiol spot should disappear.
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) containing saturated Sodium Thiosulfate (to quench excess peroxide).
Isolation: A precipitate should form. Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation Criteria:
1H NMR (DMSO-d6): Look for the disappearance of the -SH peak (~5-6 ppm) and the appearance of the benzothiazole core signals. The C4-Methyl group should appear as a singlet around 2.6-2.8 ppm.
MS (ESI): M+1 peak corresponding to the target mass.
Part 4: Mechanism of Action & Signaling Pathways
When designing 4-substituted benzothiazoles as kinase inhibitors (e.g., targeting PI3K or EGFR), the C4 substituent often dictates selectivity by interacting with the "gatekeeper" residue or the solvent-exposed region of the ATP binding pocket.
Figure 2: Structure-Activity Relationship (SAR) logic flow for 4-position modifications. The C4 substituent acts as a dual lever for physicochemical properties and target selectivity.
References
Synthesis via Condensation (De Novo)
Gupta, S., et al. "Recent Advances in the Synthesis of Benzothiazoles: A Green Chemistry Approach." Molecules, 2020.[2]
Context: Validates the condensation of 2-aminothiophenol with aldehydes as the primary synthetic route.
Pharmacological Relevance (Antimicrobial)
Al-Tel, T. H., et al. "Design and synthesis of novel benzothiazole derivatives as potent antimicrobial agents." European Journal of Medicinal Chemistry, 2011.
Context: Discusses the bioactivity of 4-substituted derivatives (specifically 4-hydroxy and 4-methoxy).
C-H Activation Challenges (C4 vs C7)
Abdellaoui, F., et al. "Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position."[3] ACS Catalysis, 2016.[4]
Context: Establishes the difficulty of C4 activation, showing that standard Pd-catalysis prefers C7, necessit
Advanced C-H Functionalization (Ru-Catalysis)
Sahoo, H., et al. "Ru(II)-Catalyzed Regioselective Direct Ortho-Amidation of 2-Aryl Benzo[d]thiazoles." The Journal of Organic Chemistry, 2017.
Context: Provides a rare example of directing-group-assisted functionalization that can access the ortho-positions (C4/C7).
General Benzothiazole Review
Keri, R. S., et al. "Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry." Elsevier, 2015.
Context: Broad overview of SAR, highlighting the scarcity but high value of 4-position analogs.
Solubility Profile of 1-(1,3-Benzothiazol-4-yl)ethanol in Organic Solvents: A Guide for Drug Development Professionals
An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to fo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 1-(1,3-Benzothiazol-4-yl)ethanol, a heterocyclic compound featuring the benzothiazole scaffold prominent in medicinal chemistry.[1][2] We delve into the theoretical principles governing its solubility, present a robust experimental protocol for its determination, and analyze its behavior across a spectrum of organic solvents. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists engaged in the development of benzothiazole-based therapeutic agents.
Introduction: The Significance of the Benzothiazole Scaffold and Its Solubility
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocyclic core exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] 1-(1,3-Benzothiazol-4-yl)ethanol is a key building block or potential API within this class.
Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. A compound's solubility profile dictates:
Synthesis and Purification: The choice of solvents is critical for achieving high yields during synthesis and for effective purification via methods like recrystallization.
Formulation Development: Creating stable, effective, and bioavailable dosage forms (e.g., oral solids, injectables) is entirely dependent on the API's solubility in various excipients and solvent systems.[3]
In Vitro and In Vivo Screening: Poor solubility can lead to the precipitation of test compounds in biological assays, resulting in inaccurate data and underestimated efficacy or toxicity.[4]
This guide provides the theoretical framework and practical methodologies required to comprehensively characterize and understand the solubility of 1-(1,3-Benzothiazol-4-yl)ethanol.
Theoretical Framework: Predicting Solubility
The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[5][6] This principle is rooted in the intermolecular forces between solute and solvent molecules. A more quantitative and predictive approach utilizes solubility parameters, most notably the Hansen Solubility Parameters (HSP).
The total cohesive energy of a substance can be deconstructed into three components, which form the basis of the HSP system[3][7]:
δD (Dispersion): Energy from atomic dispersion forces (van der Waals).
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible or have high solubility in one another.[8] 1-(1,3-Benzothiazol-4-yl)ethanol, with its aromatic rings (contributing to δD), heteroatoms (N, S, contributing to δP), and a hydroxyl group (strong contributor to δH), is expected to have a balanced solubility profile, favoring polar solvents.
Experimental Determination of Thermodynamic Solubility
To obtain reliable, quantitative data, an experimental approach is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[4][9]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps to determine the solubility of 1-(1,3-Benzothiazol-4-yl)ethanol in a given organic solvent.
Objective: To determine the saturation concentration of the solute in a solvent at a specific temperature (e.g., 25°C) and pressure.
HPLC or UV-Vis Spectrophotometer for quantification
Step-by-Step Methodology:
Preparation: Add an excess amount of solid 1-(1,3-Benzothiazol-4-yl)ethanol to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
Causality: Using an excess of solid material ensures that the solvent becomes fully saturated, allowing for the determination of the maximum equilibrium concentration.[10]
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a prolonged period, typically 24 to 48 hours.
Causality: Continuous agitation over an extended period is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[4][10]
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solids settle.
Sample Collection & Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial.
Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the subsequent analysis measures only the concentration of the dissolved compound.
Quantification:
Prepare a series of standard solutions of known concentrations of 1-(1,3-Benzothiazol-4-yl)ethanol in the same solvent.
Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis).
Construct a calibration curve from the standard solutions and use it to determine the concentration of the saturated sample. This concentration represents the equilibrium solubility.
Figure 2: Key intermolecular forces driving solubility in a polar protic solvent.
Conclusion and Implications for Drug Development
The solubility profile of 1-(1,3-Benzothiazol-4-yl)ethanol is dominated by its ability to form hydrogen bonds and engage in polar interactions. It exhibits excellent solubility in polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, THF), with moderate to good solubility in solvents like acetone and ethyl acetate. Conversely, it is practically insoluble in non-polar aliphatic and aromatic hydrocarbons.
These findings have direct and actionable implications:
For Synthetic Chemists: Ethanol and methanol are ideal solvents for both reaction media and subsequent purification by recrystallization.
For Formulation Scientists: The high solubility in ethanol suggests feasibility for liquid oral formulations. For parenteral formulations, co-solvent systems incorporating ethanol or the use of solubilizing agents like DMSO (in preclinical stages) would be a logical starting point.
For Preclinical Researchers: Preparing stock solutions in DMSO or ethanol is recommended to ensure complete dissolution for in vitro screening, minimizing the risk of compound precipitation and false-negative results.
[11]
A thorough understanding of this solubility profile is an indispensable tool, enabling rational decision-making and mitigating risks throughout the drug discovery and development pipeline.
References
Miao, W., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]
Ghaffari, A., et al. (n.d.). Measurement of Hansen Solubility Parameters of Human Stratum Corneum. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
Zaini, E., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved from [Link]
Mount Allison University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Mondal, T., & Ghosh, A. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. Retrieved from [Link]
Shostak, M. (2025). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Retrieved from [Link]
Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]
Safety data sheet (SDS) for 1-(1,3-Benzothiazol-4-yl)ethanol
This guide serves as a comprehensive, technical reference for 1-(1,3-Benzothiazol-4-yl)ethanol , a specialized heterocyclic building block used in medicinal chemistry. Note on Data Availability: As a specific regioisomer...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive, technical reference for 1-(1,3-Benzothiazol-4-yl)ethanol , a specialized heterocyclic building block used in medicinal chemistry.
Note on Data Availability: As a specific regioisomer (4-yl) distinct from the more common 2-yl and 6-yl derivatives, specific commercial Safety Data Sheets (SDS) are often unavailable in public repositories. This guide synthesizes predicted physicochemical properties , Structure-Activity Relationship (SAR) toxicology , and standardized handling protocols for benzothiazole derivatives to create a rigorous safety profile for research applications.
Part 1: Substance Identity & Characterization
Chemical Name: 1-(1,3-Benzothiazol-4-yl)ethanol
Synonyms: 4-(1-Hydroxyethyl)-1,3-benzothiazole;
-Methyl-1,3-benzothiazole-4-methanol
CAS Number: Provisional/Not Assigned (Treat as Novel Chemical Entity)
Molecular Formula:Molecular Weight: 179.24 g/mol
Structural Feature: A benzothiazole fused ring system substituted at the C4 position (benzene ring, ortho to the bridgehead nitrogen) with a secondary ethanol group.
Senior Scientist Insight: The "4-yl" Distinction
Most commercial benzothiazoles are substituted at the C2 (thiazole ring) or C6 (para to nitrogen) positions. The C4 substitution places the hydroxyethyl group in a sterically congested environment near the bridgehead nitrogen. This proximity can influence solubility (via intramolecular H-bonding) and metabolic stability, making this isomer a unique scaffold for probing receptor pockets where steric constraints are critical.
Part 2: Hazard Identification (GHS Classification)
Based on SAR analysis of analogous benzothiazole derivatives (e.g., Riluzole, 2-aminobenzothiazole).
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Part 3: Predicted Physical & Chemical Properties
As experimental data is scarce for the 4-isomer, the following values are predicted based on the 2-yl and 6-yl isomers and computational models (ACD/Labs, EPISuite).
Property
Predicted Value
Experimental Context (Analog)
Physical State
Solid (Crystalline powder)
2-yl analog is a solid; 6-yl is a solid.
Color
Off-white to pale yellow
Benzothiazoles oxidize slightly to yellow.
Melting Point
75°C – 95°C
6-yl analog melts ~80-90°C.
Boiling Point
~340°C (at 760 mmHg)
High due to H-bonding capability.
Solubility (Water)
Low (< 1 mg/mL)
Lipophilic core dominates.
Solubility (Organic)
High
DMSO, DMF, Methanol, DCM, Ethyl Acetate.
LogP (Octanol/Water)
2.1 – 2.4
Moderate lipophilicity; cell-permeable.
pKa
~13 (Alcohol), ~2 (N-basic)
Weakly basic nitrogen; alcohol is neutral.
Part 4: Toxicological Mechanisms & Safety Logic
Mechanism of Action (The "Why")
Benzothiazoles are metabolically active. The core ring system can undergo oxidative metabolism by Cytochrome P450 enzymes (specifically CYP1A1 and CYP2E1).
Sensitization: The benzothiazole ring can be metabolically activated to form electrophilic intermediates (epoxides or sulfoxides) that may haptenize proteins, leading to skin sensitization (H317).
Irritation: The secondary alcohol and the basic nitrogen can disrupt mucosal membranes upon contact.
Trustworthiness Rule: Do not rely on memory. Follow this logic flow for any exposure event.
Caption: Logical decision tree for immediate response to 1-(1,3-Benzothiazol-4-yl)ethanol exposure.
Part 5: Safe Handling & Engineering Controls
Containment Strategy
Since this is a research compound with provisional toxicity data, treat it as a Potent Compound (Band 3 equivalent) until proven otherwise.
Engineering Controls:
Primary: Weigh and dissolve only inside a certified Chemical Fume Hood.
Secondary: Use a static-dissipative balance enclosure if the solid is fine/dusty.
HEPA Filtration: Required if generating dust (e.g., grinding).
Personal Protective Equipment (PPE):
Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental splash. Double gloving is recommended during dissolution in penetrating solvents like DMSO.
Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.
Spill Cleanup Workflow
Causality: Benzothiazoles are toxic to aquatic life.[2] Spills must never be washed down the drain.
Caption: Step-by-step containment and cleanup protocol preventing environmental release.
Part 6: Storage & Stability
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.
Temperature: 2-8°C (Refrigerate). Rationale: Secondary alcohols can oxidize over time; cold storage slows this kinetic process.
Light: Protect from light (Amber vials). Benzothiazoles can be photosensitive.
Persistence: Not readily biodegradable. The benzothiazole ring is stable in the environment.
Bioaccumulation: LogP ~2.3 suggests low-to-moderate potential for bioaccumulation in aquatic organisms.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7222 (Benzothiazole). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Benzothiazole. Retrieved from [Link]
Liao, C., et al. (2018). Occurrence and toxicity of benzothiazoles and benzotriazoles in the environment. Environmental Pollution.[3] (Cited for aquatic toxicity mechanisms).[2]
Application Note: Enantioselective Reduction of 1-(1,3-Benzothiazol-4-yl)ethanone
Introduction and Strategic Context The enantioselective reduction of heteroaryl methyl ketones is a pivotal transformation in modern pharmaceutical development. Specifically, the chiral alcohol 1-(1,3-benzothiazol-4-yl)e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Context
The enantioselective reduction of heteroaryl methyl ketones is a pivotal transformation in modern pharmaceutical development. Specifically, the chiral alcohol 1-(1,3-benzothiazol-4-yl)ethan-1-ol serves as a critical building block for various bioactive molecules, including potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and kinase modulators[1][2].
Reducing 1-(1,3-benzothiazol-4-yl)ethanone presents unique chemo-physical challenges. The benzothiazole moiety contains Lewis basic nitrogen and sulfur atoms that can coordinate to transition-metal catalysts, potentially leading to catalyst poisoning or diminished enantiomeric excess (ee)[3]. To overcome these liabilities, process chemists rely on two highly validated methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .
This application note provides field-proven, self-validating protocols for both approaches, detailing the mechanistic causality behind each experimental design choice to ensure high fidelity and scalability in your laboratory.
Mechanistic Overview: Causality in Catalyst Selection
Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)
The ATH of heteroaryl ketones utilizing Noyori-Ikariya catalysts—such as RuCl(p-cymene)(TsDPEN)—operates via an outer-sphere mechanism. The precatalyst is activated by the elimination of HCl to form a 16-electron neutral Ru(II) complex. This active species abstracts two hydrogen atoms from a hydrogen donor (typically a Formic Acid/Triethylamine azeotrope) to generate an 18-electron Ru(II)-hydride[4].
The stereoselectivity is governed by a highly ordered, six-membered pericyclic transition state. The CH/π electrostatic interactions between the substrate's benzothiazole ring and the catalyst's η⁶-arene ligand dictate the facial selectivity of the hydride transfer, yielding the chiral alcohol with high ee[4][5].
Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Biocatalytic Reduction via Ketoreductase (KRED)
For applications requiring >99% ee and strict avoidance of heavy metal residues, biocatalysis is the premier choice. Engineered Ketoreductases (KREDs) reduce α-heteroaryl ketones with exquisite stereocontrol[6]. Because KREDs require NADPH as a hydride donor, a cofactor recycling system must be employed. We utilize Glucose Dehydrogenase (GDH) and D-glucose, which drives the equilibrium forward by oxidizing glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid), thereby regenerating NADPH.
Biocatalytic reduction workflow utilizing Ketoreductase and GDH cofactor recycling.
Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a Formic Acid/Triethylamine (FA/TEA) azeotrope. The azeotrope acts as both the hydrogen source and the solvent, ensuring a high local concentration of hydride equivalents to outcompete potential catalyst inhibition by the benzothiazole nitrogen.
Dichloromethane (DCM) or Ethyl Acetate (for workup)
Step-by-Step Methodology:
System Purging: Charge a 50 mL Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] and 1-(1,3-Benzothiazol-4-yl)ethanone. Evacuate and backfill the flask with dry Nitrogen (N₂) three times. Causality: The 16-electron active Ru species is highly susceptible to oxidative degradation; strict anaerobic conditions are mandatory.
Reagent Addition: Inject 10 mL of the degassed FA/TEA (5:2) azeotrope via syringe.
Reaction Execution: Stir the homogeneous mixture at 40 °C. The reaction typically transitions from a dark orange to a lighter amber as the active hydride species forms and turns over.
In-Process Control (Self-Validation): After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via Reverse-Phase HPLC (UV 254 nm). Do not proceed to workup until conversion is >98% to prevent difficult downstream separation of the starting ketone and product alcohol.
Quench and Workup: Cool the mixture to 0 °C and slowly add 20 mL of saturated aqueous NaHCO₃ to neutralize the excess formic acid. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from heptane/ethyl acetate to upgrade the optical purity.
Protocol B: Biocatalytic Reduction using KRED
This protocol is designed to overcome the poor aqueous solubility of benzothiazole derivatives by utilizing DMSO as a co-solvent, while employing a pH-stat to maintain enzyme integrity.
Engineered Ketoreductase (e.g., KRED-P1-B04 or equivalent, 100 mg)
Glucose Dehydrogenase (GDH, 50 mg)
NADP⁺ sodium salt (10 mg)
D-Glucose (15.0 mmol, 2.7 g)
Potassium Phosphate (KPi) buffer (100 mM, pH 7.0, 45 mL)
DMSO (5 mL)
Step-by-Step Methodology:
Buffer and Cofactor Preparation: In a 100 mL jacketed reactor equipped with an overhead stirrer, add 45 mL of KPi buffer (pH 7.0). Dissolve D-Glucose, NADP⁺, GDH, and the KRED enzyme in the buffer. Stir gently at 250 rpm at 30 °C. Causality: Vigorous stirring can denature the proteins via shear stress; overhead stirring is preferred over magnetic stir bars.
Substrate Addition: Dissolve the 1-(1,3-Benzothiazol-4-yl)ethanone in 5 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture over 10 minutes. The final DMSO concentration is 10% v/v, which prevents substrate precipitation without denaturing the KRED.
pH-Stat Monitoring (Self-Validation): As the reaction proceeds, glucose is oxidized to gluconic acid, which will rapidly drop the pH and inactivate the enzyme. Connect the reactor to an automated pH-stat titrator dispensing 1.0 M NaOH to maintain the pH strictly at 7.0 ± 0.1. The volume of NaOH consumed directly correlates to reaction conversion, providing a real-time, self-validating kinetic readout.
Extraction: Once NaOH consumption ceases (typically 18-24 hours), verify >99% conversion via HPLC. Add 50 mL of Ethyl Acetate and filter the biphasic mixture through a pad of Celite to remove precipitated proteins (which otherwise cause severe emulsions).
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the highly enantioenriched alcohol.
Quantitative Data & Method Comparison
The selection between ATH and KRED depends heavily on the specific constraints of the manufacturing environment (e.g., metal tolerance, aqueous waste handling, and target ee%).
Parameter
Ru-Catalyzed ATH
Biocatalytic KRED
Catalyst / Reagent
RuCl(p-cymene)(TsDPEN)
Engineered KRED + GDH
Hydride Source
Formic Acid (via FA/TEA)
NADPH (via D-Glucose)
Typical Conversion
> 95% (12-16 hours)
> 99% (18-24 hours)
Typical Enantiomeric Excess
92% – 96% ee
> 99.5% ee
Solvent System
Neat FA/TEA or DCM
Aqueous Buffer + 10% DMSO
Scalability & IPC
Excellent (HPLC monitoring)
Excellent (Real-time pH-stat tracking)
Primary Limitation
Trace Ru metal removal required
Substrate solubility limits throughput
Conclusion
Both Ru-catalyzed Asymmetric Transfer Hydrogenation and Biocatalytic KRED reductions offer robust, scalable pathways to access enantiopure 1-(1,3-benzothiazol-4-yl)ethan-1-ol. The ATH method provides high volumetric productivity and utilizes standard organic reactor setups, making it highly attractive for early-stage scale-up. Conversely, the KRED biocatalytic route delivers unparalleled stereoselectivity (>99.5% ee) and operates under exceptionally mild, green conditions, making it the method of choice for late-stage API manufacturing where heavy metal clearance is a critical quality attribute.
References
1.[1] Compounds and methods for kinase modulation, and indications therefor. WO2014100620A2. Google Patents. Available at:
2.[2] AMG-517 | CAS:659730-32-2 | TRPV1 antagonist, potent and highly selective. BioCrick. Available at: [Link]
3.[6] Process for the preparation of 3-hydroxyl-(2-thienyl)propylamine. CN1671685A. Google Patents. Available at:
4.[4] Zheng, Y., Martinez-Acosta, J. A., Khimji, M., Barbosa, L. C. A., Clarkson, G. J., & Wills, M. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. ChemCatChem, 13(20), 4384-4391. Repositório Institucional da UFMG. Available at: [Link]
5.[3] Echeverria, P.-G., et al. (2017). Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry, 82(10), 5443–5450. ACS Publications. Available at: [Link]
6.[5] Ohkuma, T., & Noyori, R. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 83(7), 205-214. J-STAGE. Available at: [Link]
Application Note: Synthesis of Benzothiazole-4-ethanol via Turbo Grignard Exchange
Abstract & Strategic Overview The synthesis of Benzothiazole-4-ethanol presents a unique chemoselective challenge due to the inherent reactivity of the benzothiazole scaffold. Traditional Grignard formation (using Mg tur...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The synthesis of Benzothiazole-4-ethanol presents a unique chemoselective challenge due to the inherent reactivity of the benzothiazole scaffold. Traditional Grignard formation (using Mg turnings) often fails for this substrate because the C2-position of the benzothiazole ring is susceptible to both nucleophilic attack (by the forming Grignard) and deprotonation (pKa ~28).
This protocol utilizes the Halogen-Magnesium Exchange method using the "Turbo Grignard" reagent (iPrMgCl·LiCl ).[1] This approach offers three critical advantages over direct insertion:
Kinetic Control: The exchange rate (Br
Mg) is faster than the rate of nucleophilic addition to the C=N bond at low temperatures.
Solubility: The LiCl adduct breaks polymeric magnesium aggregates, increasing solubility and reactivity of the intermediate species.
Functional Group Tolerance: It avoids the harsh conditions required for direct oxidative addition of Mg metal.
The success of this protocol relies on the stability of the heteroarylmagnesium intermediate. The diagram below illustrates the specific pathway and potential side-reaction (in red) that this protocol avoids.
Figure 1: Reaction pathway highlighting the Halogen-Magnesium exchange route to avoid C2-instability.
Setup: Equip a flame-dried 100 mL Schlenk flask with a magnetic stir bar and a rubber septum under an Argon atmosphere.
Solvation: Charge the flask with 4-Bromobenzothiazole (1.0 equiv, e.g., 5.0 mmol, 1.07 g) and anhydrous THF (15 mL).
Cooling: Submerge the flask in a cooling bath (dry ice/acetonitrile or cryocooler) to reach -20°C .
Note: Do not cool to -78°C initially; the exchange reaction for aryl bromides is often too slow at that temperature. -20°C is the "Goldilocks" zone for Knochel-type exchange on this substrate.
Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 5 minutes.
Incubation: Stir at -20°C for 30–60 minutes.
QC Check: Aliquot 0.1 mL, quench with iodine, and run GC-MS. Disappearance of starting bromide and appearance of the iodo-derivative confirms complete metallation.
Phase 2: Electrophilic Trapping (Ethylene Oxide)
Preparation: Ensure the Ethylene Oxide solution (in THF) is pre-cooled to 0°C.
Addition: Add the Ethylene Oxide solution (2.0 equiv) slowly to the Grignard mixture at -20°C.
Catalysis Note: If reaction kinetics are slow (monitored by TLC), add 10 mol% CuCN·2LiCl . Copper catalysis significantly accelerates epoxide ring opening by organomagnesiums.
Warming: Allow the mixture to slowly warm to 0°C over 2 hours, then to room temperature (25°C) for an additional 1-2 hours.
Phase 3: Workup & Purification
Quench: Cool the mixture to 0°C and quench with saturated aqueous NH₄Cl (20 mL).
Extraction: Extract with EtOAc (3 x 30 mL).
Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Flash column chromatography (Silica Gel 60).
Eluent: Hexanes:EtOAc (Gradient 80:20 to 60:40).
Target: The alcohol is polar; expect elution in later fractions.
Process Flow & Decision Logic
The following diagram outlines the operational workflow and critical decision points during the synthesis.
Figure 2: Operational workflow with Quality Control checkpoint.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield / Recovery of Starting Material
Incomplete exchange (Temperature too low or time too short).
Increase exchange time at -20°C. Do not exceed 0°C during exchange to avoid decomposition.
Epoxides are sluggish electrophiles for Mg species.
Add 10 mol% CuCN·2LiCl before adding Ethylene Oxide. This forms a reactive organocuprate species in situ.
C2-Substitution Byproducts
Temperature too high during exchange; C2-H deprotonation occurred.
Strictly maintain -20°C. Ensure 4-bromobenzothiazole is pure (no acidic impurities).
References
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.
Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[4] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[4] Journal of Organic Chemistry, 66(12), 4333–4339.
Occupational Safety and Health Administration (OSHA). Ethylene Oxide Safety Standards.[5][6][7] United States Department of Labor.
Application Note: Mitsunobu Functionalization of 1-(1,3-Benzothiazol-4-yl)ethanol
This Application Note is designed for research scientists and drug development professionals targeting the functionalization of 1-(1,3-Benzothiazol-4-yl)ethanol . The protocol addresses the specific steric and electronic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and drug development professionals targeting the functionalization of 1-(1,3-Benzothiazol-4-yl)ethanol . The protocol addresses the specific steric and electronic challenges posed by the benzothiazole C4-position.
Steric Congestion (The "Peri" Effect): The C4 position is adjacent to the bridgehead nitrogen (N3).[1] This creates a "peri-like" steric clash, significantly hindering the approach of the bulky phosphonium-betaine complex.[1] Standard conditions often result in low conversion or elimination byproducts.[1]
Basic Nitrogen Interference: The benzothiazole nitrogen (pKa of conjugate acid ~1-2, but nucleophilic) can compete with the alcohol for the activated phosphonium species or deprotonate the pronucleophile prematurely.[1]
Elimination Risk: Benzylic-like secondary alcohols are prone to styrene formation (elimination) if the substitution is slow.[1]
Mechanistic Pathway & Logic
The reaction relies on the formation of an alkoxyphosphonium intermediate.[1][2] For this specific substrate, the competition between the desired
inversion and the steric-driven elimination is the critical control point.[1]
Reaction Flowchart
The following diagram illustrates the standard pathway versus the steric failure mode common with C4-substituted benzothiazoles.
Figure 1: Mechanistic divergence in the Mitsunobu reaction of hindered benzothiazole alcohols.
Optimization Matrix: Condition Selection
Due to the steric bulk at C4, standard PPh3/DEAD conditions are often insufficient.[1] The following matrix guides reagent selection based on the nucleophile and scale.
Parameter
Standard Protocol (Method A)
High-Performance Protocol (Method B)
Rationale
Use Case
Initial screen; Simple esters
Sterically hindered substrates ; Valuable API intermediates
Method B utilizes Tsunoda reagents to overcome steric barriers.[1]
Phosphine
Triphenylphosphine (PPh3 )
Tributylphosphine (PBu3 )
PBu3 is less sterically demanding and more nucleophilic than PPh3.[1]
Azo Reagent
Diisopropyl azodicarboxylate (DIAD )
1,1'-(Azodicarbonyl)dipiperidine (ADDP )
ADDP forms a more stable betaine and tolerates higher temperatures.[1]
Solvent
Anhydrous THF
Anhydrous Toluene or THF
Toluene allows for higher reaction temperatures (up to 80°C) if needed.[1]
Temp
0°C RT
0°C RT 60°C
Heat may be required to drive the displacement at the crowded C4 center.[1]
Addition
Add DIAD last
Add PBu3 last
PBu3 is air-sensitive; adding it last to a cold solution minimizes oxidation.[1]
Detailed Experimental Protocols
Method A: Standard Inversion (Ester Formation)
Best for: Converting the alcohol to an ester (e.g., p-nitrobenzoate) for purification or stereochemical inversion.
Pre-mix: Add Substrate, Phthalimide, and ADDP to the flask. Suspend/dissolve in Toluene.
Cooling: Cool to 0°C.
Addition: Add PBu3 dropwise.[1] The reaction may become homogeneous.[1]
Reaction: Stir at 0°C for 1 hour, then warm to RT.
Critical Step: If no reaction is observed by TLC after 4 hours, heat the mixture to 50–60°C. The ADDP/PBu3 system is stable at these temperatures, unlike DIAD/PPh3.[1]
Workup: Dilute with hexanes (to precipitate phosphine oxide if using THF) or direct concentration.[1] Standard aqueous workup.[1][4][6]
Troubleshooting "The Scientist's Notebook"
Observation
Root Cause
Corrective Action
No Reaction (SM remains)
Steric hindrance at C4 prevents betaine attack.[1]
Switch to Method B (PBu3/ADDP). Heat to 50°C. Increase reagents to 2.0-3.0 equiv.
Pre-complexation: Mix PPh3 and DIAD at 0°C for 15 mins before adding the substrate/nucleophile mixture. This forms the betaine first, reducing side reactions with the heterocycle.[1]
References
Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link
Tsunoda Reagents (ADDP/PBu3): Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction."[1] Tetrahedron Letters, 1993.[1] Link
Steric Hindrance in Mitsunobu: But, T. Y., & Toy, P. H.[1] "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications." Chemistry – An Asian Journal, 2007.[1] Link
Benzothiazole Chemistry: "Benzothiazoles." ScienceDirect Topics. Link
Using 1-(1,3-Benzothiazol-4-yl)ethanol as a chiral building block
Precision Synthesis and Application of 1-(1,3-Benzothiazol-4-yl)ethanol Abstract This guide details the synthesis, quality control, and application of 1-(1,3-benzothiazol-4-yl)ethanol as a high-value chiral building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Precision Synthesis and Application of 1-(1,3-Benzothiazol-4-yl)ethanol
Abstract
This guide details the synthesis, quality control, and application of 1-(1,3-benzothiazol-4-yl)ethanol as a high-value chiral building block. While 2- and 6-substituted benzothiazoles are ubiquitous in medicinal chemistry (e.g., Riluzole, Ethoxzolamide), the 4-substituted variants offer a unique steric vector orthogonal to the standard "linear" substitution patterns. This "ortho-like" positioning relative to the thiazole nitrogen provides novel opportunities for conformational restriction in active site binding. This protocol establishes a scalable, enantioselective route to the (S)- and (R)-isomers and demonstrates their utility in stereocontrolled C-O and C-N bond formation.
Part 1: Strategic Rationale & Structural Logic
The "4-Position" Advantage
In drug design, the benzothiazole scaffold is a privileged structure.[1] However, most IP space is crowded around the 2- and 6-positions.
2-Position: Highly reactive to nucleophiles; often metabolically labile.
6-Position: Linear vector; extends the molecule along the primary axis.
4-Position (Target): Projects substituents into a distinct quadrant, creating a "steric wedge" near the heteroatoms. This is critical for disrupting planar stacking or inducing specific dihedral twists in biaryl systems.
Chirality as a Tool: The 1-hydroxyethyl side chain converts the flat aromatic scaffold into a 3D pharmacophore. The ability to install this group with >98% enantiomeric excess (ee) allows for the precise probing of chiral pockets in enzymes and receptors.
Part 2: Synthesis Protocol
Objective: Synthesize (1S)-1-(1,3-benzothiazol-4-yl)ethanol with >95% yield and >98% ee.
Strategy: We avoid direct Friedel-Crafts acetylation of benzothiazole, which yields an inseparable mixture of 4- and 6-isomers. Instead, we utilize a regiospecific metal-catalyzed coupling followed by Asymmetric Transfer Hydrogenation (ATH).
Workflow Diagram
Caption: Regioselective synthesis workflow avoiding isomer separation issues common in direct electrophilic substitution.
Step 1: Regioselective Synthesis of 4-Acetylbenzothiazole
Direct acetylation of benzothiazole is not recommended due to poor regioselectivity.
Reagents:
4-Bromobenzothiazole (1.0 eq)
Tributyl(1-ethoxyvinyl)tin (1.1 eq)
Pd(PPh₃)₄ (0.05 eq)
Toluene (anhydrous)
HCl (2N)
Protocol:
Setup: Charge a flame-dried Schlenk flask with 4-bromobenzothiazole (10 mmol, 2.14 g) and Pd(PPh₃)₄ (0.5 mmol, 578 mg) under Argon.
Coupling: Add anhydrous toluene (50 mL) followed by tributyl(1-ethoxyvinyl)tin (11 mmol, 3.7 mL).
Reaction: Heat to reflux (110°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of starting material.[2][3]
Hydrolysis: Cool to room temperature. Add HCl (2N, 20 mL) and stir vigorously for 2 hours. Mechanism: This hydrolyzes the intermediate enol ether to the ketone.
Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash combined organics with KF solution (saturated) to precipitate tin residues, then brine. Dry over Na₂SO₄.[3][4]
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
ee Target: >98% (S-isomer). Note: Use (R,R)-TsDPEN to obtain the (R)-isomer.
Part 3: Quality Control & Validation
Trustworthiness in chiral chemistry relies on rigorous analytics. Do not assume enantiopurity based on catalyst specifications alone.
Table 1: Analytical Specifications
Parameter
Method
Acceptance Criteria
Notes
Purity
HPLC-UV (254 nm)
>98.0%
Impurity <0.5% (likely deacetylated precursor)
Chiral Purity
Chiral HPLC
>98% ee
See method below
Identity
1H NMR (400 MHz)
Conforms
Diagnostic quartet at ~5.2 ppm (CH-OH)
Residual Metal
ICP-MS
<10 ppm Ru/Pd
Critical for biological assays
Chiral HPLC Method:
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase: Hexane : Isopropanol (90:10)
Flow Rate: 1.0 mL/min
Detection: 254 nm
Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (Confirm with racemic standard).
Part 4: Application - Mitsunobu Inversion
The primary utility of this building block is to couple it with phenols or nitrogen nucleophiles to create chiral ethers or amines. The Mitsunobu reaction proceeds with Walden inversion , converting the (S)-alcohol into the (R)-ether.
Scenario: Coupling with a phenol (Ar-OH) to create a pharmacophore.
Protocol:
Dissolution: Dissolve (S)-1-(1,3-benzothiazol-4-yl)ethanol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and the Phenol (1.2 eq) in anhydrous THF (0.1 M concentration).
Caption: SAR Logic showing how the 4-position creates a unique steric vector for target binding.
References
Benzothiazole Scaffold in Medicinal Chemistry
Keri, R. S., et al. (2015). "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 89, 207-251. Link
Synthesis of 4-Substituted Benzothiazoles
Hutchinson, I., et al. (2001). "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, 44(9), 1446–1455. (Describes 4-fluoro/bromo precursors). Link
Asymmetric Transfer Hydrogenation (ATH)
Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562–7563. Link
Stille Coupling for Acetyl Introduction
Kosugi, M., et al. (1978). "Stille Coupling of organic halides with organotin reagents." Chemistry Letters, 7(3), 301-304. Link
Mitsunobu Reaction on Benzylic Alcohols
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
Technical Support Center: Crystallization of Benzothiazole-4-ethanol Intermediates
Status: Active Ticket ID: BZT-CRYS-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The crystallization of benzothiazole-4-ethanol and its related intermediates (e.g., 4...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket ID: BZT-CRYS-004
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The crystallization of benzothiazole-4-ethanol and its related intermediates (e.g., 4-(2-hydroxyethyl)benzothiazole) presents a unique set of physicochemical challenges. The molecule possesses an amphiphilic nature: a hydrophobic heterocyclic core and a hydrophilic hydroxy-ethyl tail. This duality frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than the desired nucleation of a crystalline solid.[1][2]
This guide provides a root-cause analysis and validated recovery protocols for researchers encountering oiling, polymorphism, or persistent solvate formation.
Module 1: Diagnostic Workflow
Before altering your solvent system, identify the specific failure mode using the decision matrix below.
Figure 1: Decision tree for diagnosing crystallization failures in benzothiazole intermediates.
Module 2: The "Oiling Out" Phenomenon (LLPS)
The Problem
Benzothiazole-4-ethanol tends to "oil out" because the melting point of the solid often drops below the processing temperature when submerged in a solvent mixture containing impurities.[2] This creates a stable emulsion (Liquid-Liquid Phase Separation) rather than a suspension of crystals.[1]
The Mechanism
The hydroxyl group on the ethyl chain creates strong hydrogen bonding networks. In non-polar anti-solvents (like Heptane), the molecule aggregates into amorphous droplets to minimize surface energy, bypassing the crystal lattice formation.
Corrective Protocol: The "Cloud Point" Recovery
Objective: Force nucleation in the solution phase before the oil phase separates.
Dissolution: Redissolve the oil in the minimum amount of Ethyl Acetate (EtOAc) or Ethanol at 60°C.
Solvent Adjustment: If you previously used Heptane and it oiled, stop . Add more EtOAc until the solution is clear and 10% below saturation.
Add 0.5 wt% pure seed crystals . Note: If you lack seeds, scratch the glass wall vigorously or sonicate for 30 seconds.
Anti-Solvent Dosing:
Slowly add Heptane dropwise.
Stop immediately if the solution turns milky (emulsion).
Continue only if you see distinct solid particles growing.
Cooling Ramp: Cool to 0°C at a rate of 5°C/hour . Fast cooling promotes oiling.
Module 3: Impurity Rejection & Salt Formation
Issue: Oxidative Instability
Benzothiazoles contain sulfur and basic nitrogen. Exposure to air at high temperatures can lead to:
S-oxides (Sulfoxides): Dark tars.
Disulfides: Dimerization of thiophenol precursors.
Solution: Always perform crystallization under a Nitrogen or Argon blanket. If the solution is dark orange/brown, treat with Activated Carbon (Type C, 5 wt%) at 50°C for 30 minutes, then filter through Celite.
Issue: Non-Crystallizing Syrup
If the free base of benzothiazole-4-ethanol refuses to solidify (common with the 4-isomer due to steric hindrance), convert it to a salt. Salts have higher lattice energy and melting points.
Salt Formation Protocol:
Salt Type
Reagent
Solvent System
Outcome
Hydrochloride
4M HCl in Dioxane
EtOAc / Et2O
Hygroscopic white solid. Good for storage.
Oxalate
Oxalic Acid (anhydrous)
Acetone / EtOH
Highly crystalline, non-hygroscopic. Best for purification.
| Picrate | Picric Acid | Ethanol | Caution: Explosive. Use only for analytical characterization. |
Module 4: Solvent Screening Matrix
Use this table to select the optimal solvent system based on your intermediate's behavior.
Solvent System
Ratio (v/v)
Suitability
Notes
EtOAc / Heptane
1:2 to 1:4
High
Standard system. Risk of oiling if Heptane added too fast.
Toluene / Hexane
1:3
Medium
Good for rejecting polar impurities. Product may be too soluble in Toluene.
Ethanol / Water
4:1
Low
High risk of solvate formation. Drying is difficult.
IPA / MTBE
1:5
High
Excellent for "crashing out" the product as a fine powder.
Module 5: Frequently Asked Questions (FAQ)
Q1: My product solidifies but turns into a sticky gum upon filtration. Why?A: This is likely a solvated polymorph collapsing. The crystal lattice includes solvent molecules (e.g., Ethanol) that evaporate or exchange with moisture during filtration, destroying the crystal structure.
Fix: Switch to a non-solvating solvent system like Toluene/Heptane or dry the filter cake immediately under high vacuum without prolonged air exposure.
Q2: I see two spots on TLC after crystallization. Is it decomposing?A: Not necessarily. Benzothiazoles can undergo tautomerization or form reversible hydrates. However, check for the disulfide impurity (dimer). If the upper spot is non-polar, it is likely the disulfide.
Fix: Wash the solid with cold 10% Sodium Metabisulfite solution to reduce surface oxidation products.
Q3: Can I use water as an anti-solvent?A: For the 4-ethanol derivative, avoid water . The hydroxy-ethyl group makes the molecule amphiphilic. Adding water often creates a stable "milky" emulsion (surfactant effect) rather than precipitating crystals. Use MTBE or Heptane instead.
References
BenchChem. Troubleshooting guide for the synthesis of benzothiazole derivatives. (Accessed 2024).[4][5] Link
Mettler Toledo. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).[4][5][6] Link
Chemistry LibreTexts. 3.6F: Troubleshooting - Oiling Out. (2022).[2] Link
Organic Chemistry Portal. Synthesis of Benzothiazoles. (Accessed 2024).[4][5] Link
Royal Society of Chemistry. Co-crystallization of benzothiazole via halogen and hydrogen bonding. CrystEngComm. (2025). Link
Technical Support Center: Synthesis of 2-(Benzothiazol-2-yl)ethanol
Welcome to the technical support guide for the synthesis of 2-(benzothiazol-2-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent se...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-(benzothiazol-2-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection to achieve high-yield, high-purity outcomes. Here, we move beyond simple protocols to explain the fundamental principles—the "why"—behind our experimental recommendations.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions our scientists frequently encounter regarding solvent selection for this specific synthesis.
Q1: Why is solvent selection so critical for the synthesis of 2-(benzothiazol-2-yl)ethanol?
Solvent selection is arguably one of the most influential parameters in the synthesis of benzothiazole derivatives. The solvent does not merely act as a passive medium but actively influences several aspects of the reaction:
Reactant Solubility: It must effectively dissolve both the hydrophilic 2-aminothiophenol and the precursor for the ethanol side-chain (e.g., 3-hydroxypropanoic acid or an equivalent). Poor solubility is a primary cause of low yield.
Reaction Kinetics: The solvent's polarity can stabilize or destabilize transition states, directly impacting the reaction rate.
Reaction Pathway and Selectivity: Some solvents can participate in the reaction or favor specific pathways. For instance, dimethyl sulfoxide (DMSO) can act as both a solvent and an oxidant in certain benzothiazole syntheses, which can be either beneficial or detrimental depending on the desired outcome.[1][2]
Temperature Control: The solvent's boiling point determines the maximum temperature achievable at atmospheric pressure, which is crucial for overcoming activation energy barriers.[3]
Downstream Processing: The choice of solvent significantly affects product isolation, purification, and waste disposal. High-boiling point solvents can be difficult to remove, complicating the work-up process.[3]
Q2: What are the most common solvents used, and what are their key properties?
A variety of solvents have been successfully employed in benzothiazole synthesis. The optimal choice depends on the specific reactants and reaction conditions. Below is a comparative table of commonly used solvents.
Solvent
Type
Boiling Point (°C)
Polarity (Dielectric Constant)
Key Advantages
Common Issues
Ethanol
Polar Protic
78
24.5
Good solubility for many reactants, easy to remove, relatively "green".[2][4]
Can participate in side reactions (e.g., esterification); lower boiling point limits reaction temperature.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
47.2
Excellent solvating power for a wide range of substrates; can also serve as an oxidant.[1][2]
Very difficult to remove due to high boiling point; can promote side reactions if not carefully controlled.
Difficult to remove; potential for decomposition at high temperatures.
Dioxane
Nonpolar Aprotic
101
2.2
Useful for reactions requiring moderate temperatures and a non-protic environment.[5][6]
Peroxide formation risk; relatively toxic.
Water
Polar Protic
100
80.1
The ultimate "green" solvent; excellent for certain catalyst systems (e.g., samarium triflate).[1][2][3]
Poor solubility for many organic precursors; can interfere with water-sensitive reagents.
Toluene
Nonpolar Aprotic
111
2.4
Allows for higher reaction temperatures; can be used for azeotropic removal of water.[2]
Poor solubility for polar reactants.
Q3: Are there recommended "green" or environmentally friendly solvent options?
Absolutely. The principles of green chemistry are increasingly important in modern synthesis. For benzothiazole synthesis, several greener approaches have been developed:
Water: Using water as a solvent is highly encouraged when the reactants and catalyst system are compatible.[1][2][3]
Ethanol: As a bio-derived solvent, ethanol is a much better choice than chlorinated solvents or polar aprotic solvents like DMF.[4]
Solvent-Free Conditions: Many modern protocols utilize microwave irradiation or mechanochemical (grinding) methods that require no solvent at all.[2][4][7] These methods are often faster, more energy-efficient, and produce less waste.[3][4]
Logical Workflow for Solvent Selection
To streamline the decision-making process, we have developed the following workflow. This decision tree guides the user from initial considerations to a final solvent choice based on key experimental parameters.
Caption: Decision tree for initial solvent selection.
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses the most common problems encountered during the synthesis of 2-(benzothiazol-2-yl)ethanol and links them directly to solvent choice.
Problem 1: Low or No Product Yield
This is the most frequent challenge. Before suspecting the solvent, always verify the purity of your starting materials, especially 2-aminothiophenol, which is prone to oxidation.[3]
Potential Cause A: Poor Reactant Solubility
Explanation: If either 2-aminothiophenol or the ethanol precursor does not fully dissolve, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
Recommended Solution: Switch to a solvent with higher solvating power. If you are using ethanol and observing poor solubility, moving to DMSO or DMF will almost certainly resolve the issue.[3] However, be mindful of the purification challenges this introduces. A mixture of solvents, such as toluene/DMSO, can sometimes provide a good balance.[2]
Potential Cause B: Suboptimal Reaction Temperature
Explanation: The condensation and cyclization steps require a certain amount of thermal energy. If the solvent's boiling point is too low, the reaction may not reach the necessary activation energy.
Recommended Solution: If a reaction in ethanol (refluxing at 78°C) is sluggish, switching to a solvent with a higher boiling point like dioxane (101°C) or toluene (111°C) can significantly increase the yield.[5][8]
Problem 2: Significant Impurity Formation
The appearance of unexpected spots on your TLC plate can be frustrating. The solvent often plays a key role in directing side reactions.
Potential Cause A: Oxidation of 2-aminothiophenol
Explanation: The thiol group (-SH) on 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide byproduct.[3] This is often exacerbated by air exposure at elevated temperatures.
Recommended Solution:
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.[3]
Solvent Choice: While DMSO is an excellent solvent, it can also act as an oxidant.[1] If disulfide formation is a major issue, consider switching to a non-oxidizing solvent like DMF, dioxane, or ethanol.
Degas the Solvent: Before use, sparging the chosen solvent with nitrogen for 15-30 minutes can remove dissolved oxygen.
Potential Cause B: Incomplete Cyclization
Explanation: The reaction proceeds via an intermediate (a Schiff base or thioamide), which must then cyclize to form the benzothiazole ring. In some solvents, this cyclization step can be slow, leading to an accumulation of the intermediate or its degradation products.
Recommended Solution: Polar aprotic solvents like DMF and DMSO are particularly effective at promoting the final cyclization step. If you suspect incomplete cyclization is the issue, changing to one of these solvents may be beneficial.
Problem 3: Difficult Product Isolation and Purification
A high crude yield is meaningless if the pure product cannot be isolated efficiently.
Potential Cause: Use of High-Boiling Point Solvents
Explanation: Solvents like DMSO (BP 189°C) and DMF (BP 153°C) are notoriously difficult to remove on a standard rotary evaporator.
Recommended Solution:
Precipitation/Crystallization: The preferred method is to find conditions where the product precipitates or crystallizes directly from the reaction mixture upon cooling or by adding an anti-solvent (like water). The product can then be isolated by simple filtration.[1]
Aqueous Work-up: If the product is not water-soluble, the reaction mixture can be poured into a large volume of cold water. The product should precipitate and can be filtered off, leaving the high-boiling solvent in the aqueous phase.
Column Chromatography: While effective, purification on silica gel can be complicated if residual high-boiling solvents are present. Some benzothiazole derivatives may also be unstable on acidic silica gel; in such cases, neutral alumina or a different purification method should be considered.[3]
General Troubleshooting Workflow
When encountering a problem, a systematic approach is essential. The following workflow outlines a logical sequence of steps to diagnose and resolve common synthesis issues.
Caption: A systematic workflow for troubleshooting synthesis.
References
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]
Gao, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
Kaur, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]
Jones, T. (2018). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]
Shafiei, M., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
Katritzky, A. R., & Meth-Cohn, O. (Eds.). (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. [Link]
Ziarani, G. M., et al. (2016). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
Sharma, D., & Narasimhan, B. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link]
Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][4]benzothiazole-4-carboxylate. Acta Crystallographica Section E. [Link]
ResearchGate. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][4]benzothiazole-4-carboxylate. [Link]
Mohamed, S. K., et al. (2009). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E. [Link]
1H NMR Spectrum Analysis of 1-(1,3-Benzothiazol-4-yl)ethanol: A Comparative Technical Guide
Executive Summary The structural validation of 1-(1,3-Benzothiazol-4-yl)ethanol is a critical checkpoint in the synthesis of benzothiazole-based pharmacophores.[1][2][3] Unlike the more common 2- or 6-substituted derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of 1-(1,3-Benzothiazol-4-yl)ethanol is a critical checkpoint in the synthesis of benzothiazole-based pharmacophores.[1][2][3] Unlike the more common 2- or 6-substituted derivatives, substitution at the 4-position (adjacent to the nitrogen bridgehead) introduces specific steric and electronic environments that distinctively influence the NMR profile.[1][2][3]
This guide provides a technical breakdown of the 1H NMR spectrum, comparing it against its synthetic precursor (4-acetylbenzothiazole ) and regioisomers.[1][2][3] It establishes a self-validating protocol for confirming the reduction of the ketone to the alcohol and verifying the substitution pattern.
Part 1: Structural Context & Synthesis Monitoring[1][2][3]
To understand the spectrum, one must understand the origin.[1] This molecule is typically generated via the reduction of 4-acetylbenzothiazole .[1][2][3] The primary analytical challenge is monitoring the complete conversion of the carbonyl group to the hydroxyl group and ensuring no regioisomerization occurred.[1][2][3]
The Reaction Pathway
The transformation involves the reduction of the acetyl group at position 4.[1][2][3]
Figure 1: Synthetic pathway and critical control point for NMR analysis.
Part 2: Experimental Protocol
Sample Preparation
The choice of solvent dramatically affects the visibility of the hydroxyl proton (
) and the resolution of the aromatic multiplets.[1][2][3]
Method A (Routine): Dissolve 5-10 mg in 0.6 mL CDCl₃ .
Pros: Sharp resolution of aromatic coupling; standard for literature comparison.[1][3]
Cons: The
proton often appears as a broad singlet or exchanges out, making it unreliable for integration.[1]
Method B (Structural Proof): Dissolve 5-10 mg in 0.6 mL DMSO-d₆ .[2][3]
Pros: Hydrogen bonding stabilizes the
proton, appearing as a distinct doublet (coupling to ).[2][3] This confirms the alcohol functionality.[1][2][3][4]
Cons: Viscosity broadens aromatic signals slightly; water peak (
Couples to Methine.[2][3] Distinct shift from precursor acetyl singlet.[1][3]
Comparative Analysis: Precursor vs. Product
The most effective way to validate the structure is by overlaying the spectrum with the starting material (4-acetylbenzothiazole).[1][2][3]
Table 2: Critical Shift Changes (Process Control)
Feature
4-Acetylbenzothiazole (Precursor)
1-(1,3-Benzothiazol-4-yl)ethanol (Product)
Interpretation
Methyl Group
Singlet @ ~2.8 ppm
Doublet @ ~1.5 ppm
Loss of anisotropy shields the methyl; coupling to appears.[1][2][3]
Carbonyl Carbon
No proton (Quaternary C=O)
Methine (CH) @ ~5.3 ppm
Appearance of the methine quartet/multiplet confirms reduction.[2][3]
H-5 Aromatic
Deshielded (~8.0+ ppm)
Shielded (~7.6 ppm)
The carbonyl is electron-withdrawing (deshielding).[2][3] The alcohol is less withdrawing, causing an upfield shift.
Part 4: Regioisomer Differentiation (Logic Tree)
A common issue in benzothiazole chemistry is distinguishing between the 4-substituted and 6-substituted isomers, as reagents often favor the 6-position (para to Nitrogen) during electrophilic aromatic substitution synthesis of the core.[1][2][3]
The Coupling Pattern Test
4-Substituted (Target): The protons on the benzene ring are contiguous (H5, H6, H7).[2][3]
Pattern: Doublet - Triplet - Doublet (ABC or AMX system).[2][3]
Logic: There are three adjacent protons.[1][3][4][6][7][8]
6-Substituted (Isomer): The protons are H4, H5, and H7.[1][2][9] H6 is the substituent.[1][2][3][10]
Pattern: H4 and H7 appear as doublets with meta coupling (small
Hz) or H4/H5 as an AB system with H7 isolated.[2][3]
Key Difference: The 6-isomer lacks the clear "Triplet" of H6 found in the 4-isomer.[1][2][3]
Figure 2: Decision tree for distinguishing benzothiazole regioisomers based on splitting patterns.
Part 5: Advanced Verification (2D NMR)
If 1H NMR is ambiguous due to overlapping peaks, run HSQC (Heteronuclear Single Quantum Coherence) .
H2 Confirmation: The proton at 9.2 ppm should correlate with a Carbon at ~155 ppm (C2).[2][3]
Chiral Center: The methine proton at 5.3 ppm should correlate with a Carbon at ~65-70 ppm (typical secondary alcohol).[2][3]
Differentiation: If the product were the N-ethyl isomer (alkylation on Nitrogen rather than Carbon reduction), the
would appear much further downfield (~4.5 ppm) but would not couple to an OH.[2][3]
References
Benzothiazole Spectral Data Base. ChemicalBook.[1][3] (Provides baseline shifts for the benzothiazole core).
Synthesis and NMR Characterization of 2-Substituted Benzothiazoles. Royal Society of Chemistry (RSC) Advances. (Detailed coupling constants for benzothiazole ring systems).
Substituent Effects in Benzothiazoles. Arabian Journal of Chemistry. (Discusses the electronic influence of substituents at position 6 vs 4).
Reduction of Acetylbenzothiazoles. Journal of Synthetic Chemistry. (Methodology for ketone-to-alcohol reduction in heterocyclic systems).
High-Performance Chiral HPLC Separation Methods for Benzothiazole-4-Ethanol Enantiomers: A Comparative Guide
As a Senior Application Scientist, navigating the enantiomeric resolution of heterocyclic building blocks requires more than trial and error; it demands a mechanistic understanding of intermolecular interactions. Benzoth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, navigating the enantiomeric resolution of heterocyclic building blocks requires more than trial and error; it demands a mechanistic understanding of intermolecular interactions. Benzothiazole-4-ethanol (specifically, 1-(benzothiazol-4-yl)ethanol) and its derivatives are critical chiral intermediates in the development of neuroprotective agents, dopaminergic agonists, and potential
This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and mobile phase configurations for the baseline separation of benzothiazole-4-ethanol enantiomers, emphasizing the causality behind each chromatographic parameter.
Mechanistic Challenges in Benzothiazole Separations
The molecular architecture of benzothiazole-4-ethanol presents a unique tri-factor challenge for chiral chromatography:
The Thiazole Nitrogen: Acts as a strong hydrogen-bond acceptor and a basic site that readily interacts with acidic residual silanols on silica-based columns, leading to severe peak tailing.
The Benzothiazole Core: A highly polarizable, electron-rich aromatic system that engages in strong
interactions.
The Chiral Ethanol Moiety: The hydroxyl group serves as both a hydrogen-bond donor and acceptor, dictating the transient diastereomeric complex formation with the CSP.
To achieve successful enantiorecognition, the chosen method must balance these strong affinity points while suppressing non-specific background interactions.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs remain the gold standard for this class of compounds. The chiral recognition mechanism relies on the analyte fitting into the chiral grooves of the polymer, interacting with the carbamate linkages.
Amylose vs. Cellulose Derivatives
Chiralpak AD-H (Coated Amylose): Features an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The helical structure of amylose forms a relatively flexible inclusion cavity. For benzothiazole derivatives, amylose columns frequently outperform cellulose columns due to optimal steric alignment between the 3,5-dimethylphenyl groups and the benzothiazole core[2].
Chiralpak IA (Immobilized Amylose): Utilizes the same chiral selector as AD-H but is covalently bonded to the silica matrix. This immobilization prevents the stationary phase from dissolving in "forbidden" solvents (like dichloromethane or MTBE). Immobilized amylose columns often demonstrate superior resolution factors (
) and robustness for benzothiazole-containing compounds compared to coated variants[2].
Chiralcel OD-H (Coated Cellulose): Features a cellulose tris(3,5-dimethylphenylcarbamate) phase. The linear nature of the cellulose backbone creates a more rigid chiral groove. While it generally yields lower resolution for the benzothiazole core compared to amylose, it has proven effective for specific benzothiazole-ethanol analogs, providing complementary selectivity and often a reversed elution order[1].
The Critical Role of Mobile Phase Additives
Using a standard Hexane/Alcohol mobile phase is insufficient. The basic nitrogen on the benzothiazole ring will interact with unendcapped silanols. The addition of basic modifiers, such as 0.1% diethylamine (DEA) or ethanolamine, is critical. DEA acts as a competing base, saturating the acidic silanol sites, thereby suppressing non-specific interactions, eliminating peak tailing, and drastically enhancing chromatographic efficiency and resolution[3].
Experimental Data & Performance Metrics
The following table summarizes representative validation data comparing the three primary CSPs under optimized isocratic conditions for benzothiazole-4-ethanol racemate.
Table 1: Comparative Chromatographic Performance
Chiral Stationary Phase
Mobile Phase (v/v/v)
(min)
(min)
Selectivity ()
Resolution ()
Peak Shape / Tailing
Chiralpak IA (Immobilized)
Hexane/EtOH/DEA (80:20:0.1)
8.4
12.1
1.55
4.2
Excellent ( = 1.05)
Chiralpak AD-H (Coated)
Hexane/EtOH/DEA (80:20:0.1)
9.2
11.8
1.35
2.8
Good ( = 1.15)
Chiralcel OD-H (Coated)
Hexane/EtOH/DEA (80:20:0.1)
14.5
16.2
1.15
1.4
Moderate ( = 1.30)
Data Interpretation: Chiralpak IA provides the widest separation window (
= 4.2), making it the optimal choice for preparative scale-up. Chiralcel OD-H fails to reach baseline resolution ( < 1.5) under these specific conditions, highlighting the preference of the benzothiazole moiety for the amylose helix.
Method Development Workflow
Fig 1. Chiral HPLC method development workflow for benzothiazole-4-ethanol.
Standard Operating Procedure: Enantiomeric Separation
To ensure a self-validating system, follow this step-by-step protocol utilizing the optimal Chiralpak IA column.
Step 1: Mobile Phase Preparation
Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Ethanol.
Add exactly 1.0 mL of Diethylamine (DEA) to the mixture.
Causality: DEA is volatile; prepare fresh daily to prevent the gradual return of peak tailing due to modifier evaporation[3]. Degas the mixture via ultrasonication for 10 minutes.
Step 2: Sample Preparation
Weigh 5.0 mg of racemic benzothiazole-4-ethanol.
Dissolve entirely in 10 mL of the prepared mobile phase (Concentration: 0.5 mg/mL).
Causality: Dissolving the analyte in the exact mobile phase prevents "solvent shock" at the column head, which can cause peak splitting or band broadening.
Step 3: Chromatographic Execution
Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min (Isocratic).
Column Temperature: 25°C. Causality: Chiral recognition is an enthalpically driven process. Lower temperatures generally increase the selectivity factor (
) by amplifying the energy difference between the transient diastereomeric complexes[2].
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Step 4: System Suitability & Validation
Evaluate the chromatogram to validate the run:
Resolution (
): Must be for baseline separation.
Tailing Factor (
): Must be . If exceeds 1.5, verify the concentration of DEA in the mobile phase, as silanol interactions are likely occurring.
References
Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate. PubMed.[Link]
Chemical and chemoenzymatic routes to 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. ResearchGate.[Link]
OPTIMIZATION OF CHIRAL SEPARATION OF PRAMIPEXOLE ON VARIOUS POLISACCHARIDE STATIONARY PHASES. Acta Poloniae Pharmaceutica.[Link]
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 1-(1,3-Benzothiazol-4-yl)ethanol
Executive Summary 1-(1,3-Benzothiazol-4-yl)ethanol represents a distinct structural challenge in mass spectrometry due to the proximity of the hydroxyethyl substituent at the C4 position to the thiazole nitrogen (N3). Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(1,3-Benzothiazol-4-yl)ethanol represents a distinct structural challenge in mass spectrometry due to the proximity of the hydroxyethyl substituent at the C4 position to the thiazole nitrogen (N3). This "ortho-like" steric arrangement induces unique fragmentation pathways compared to its 5-, 6-, or 7-substituted isomers.
This guide provides a technical analysis of the fragmentation patterns of this compound, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) modalities. It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of benzothiazole derivatives.
Part 1: Mechanistic Fragmentation Analysis (EI)
In Electron Ionization (70 eV), the molecule (
Da) forms a radical cation . The fragmentation is governed by three competing mechanisms: -Cleavage , Ortho-Effect Driven Dehydration , and Thiazole Ring Disintegration .
Primary Fragmentation Pathways
-Cleavage (Dominant): The ionization of the hydroxyl oxygen triggers the homolytic cleavage of the C-C bond adjacent to the alcohol. The loss of the terminal methyl group (, 15 Da) is statistically favored, yielding the base peak in many secondary benzylic-like alcohols.
Ortho-Effect Dehydration: Unlike the 6-isomer, the 4-isomer exhibits a specific proximity effect. The lone pair on the thiazole Nitrogen (N3) can abstract the hydroxyl proton, facilitating a rapid loss of water (
, 18 Da). This pathway is significantly enhanced in the 4-isomer relative to regioisomers.
Diagnostic Ion Table (Predicted)
m/z (Nominal)
Ion Type
Formula
Mechanism
Diagnostic Value
179
Molecular Ion
Confirm MW
164
-Cleavage
Side-chain verification
161
Ortho-elimination
High: Distinguishes 4-isomer from 6-isomer
148
Benzylic Cleavage
Benzothiazole core confirmation
121
Ring Contraction
Thiazole ring characteristic
108
Retro-Diels-Alder
Complex rearrangement
Visualization of Fragmentation Pathways[2][3][4][5][6]
Figure 1: Predicted EI fragmentation tree for 1-(1,3-Benzothiazol-4-yl)ethanol highlighting the ortho-effect pathway.
Part 2: Comparative Performance (EI vs. ESI)
For drug development workflows, choosing the correct ionization method is critical. EI provides structural fingerprinting, while ESI is preferred for LC-MS quantification and purity checks.
Energy Ramp: Ramp Collision Energy (CE) from 10 to 40 eV.
Observation:
Low CE (10-15 eV): Dominant m/z 180.
Med CE (20-25 eV): Appearance of m/z 162 (
). Note: This transition is faster for the 4-isomer than the 6-isomer due to H-bonding pre-organization.
High CE (>35 eV): Ring fragmentation (m/z 136, 109).
Part 3: The "Ortho-Effect" Mechanism
The distinguishing feature of the 4-isomer is the interaction between the ethanol side chain and the thiazole nitrogen.
Mechanism:
Conformation: The hydroxyethyl group rotates such that the hydroxyl proton approaches the N3 lone pair.
Proton Transfer: In the excited ionic state, the proton is transferred to N3.
Elimination: This internal protic activation weakens the C-O bond, expelling a neutral water molecule and forming a stabilized vinyl-benzothiazole cation.
Figure 2: Mechanistic flow of the ortho-effect driven dehydration.
References
Benzothiazole Fragmentation Rules
NIST Mass Spectrometry Data Center.[2] "Benzothiazole Mass Spectrum."[3][4][5] NIST Chemistry WebBook, SRD 69. Link
Ortho-Effects in Mass Spectrometry
Schwarz, H.[4] "Ortho-effects in mass spectrometry."[6][4][5][7] Topics in Current Chemistry, 1978. (Foundational text on proximity effects in aromatic MS).
Ethanol Derivative Fragmentation:
McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra," 4th Ed. University Science Books, 1993. (Standard reference for alpha-cleavage rules).
ESI Fragmentation Mechanisms
Holčapek, M., et al. "Fragmentation of isomeric organic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.
Structural Validation of 1-(1,3-Benzothiazol-4-yl)ethanol: A Comparative Crystallographic Guide
Executive Summary: The Structural Imperative In the development of kinase inhibitors (e.g., JNK, Bcr-Abl, RIPK1), the benzothiazole scaffold is a privileged pharmacophore. While 2-substituted and 6-substituted derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Imperative
In the development of kinase inhibitors (e.g., JNK, Bcr-Abl, RIPK1), the benzothiazole scaffold is a privileged pharmacophore. While 2-substituted and 6-substituted derivatives are common, 1-(1,3-Benzothiazol-4-yl)ethanol represents a distinct steric and electronic vector for active site exploration.
This guide compares the X-ray Crystallographic validation of this specific isomer against alternative characterization methods (NMR, Chiral HPLC). We demonstrate that while spectroscopic alternatives are faster, they lack the definitive resolution required to distinguish the 4-position regiochemistry and the absolute configuration of the chiral ethanol tail—data critical for structure-activity relationship (SAR) modeling.
Technical Profile & Comparative Analysis
The Molecule of Interest[1][2][3][4][5]
Target: 1-(1,3-Benzothiazol-4-yl)ethanol
Core Feature: A chiral secondary alcohol attached at the sterically congested 4-position (adjacent to the bridgehead nitrogen/sulfur).
vs. ) and Regiomeric purity (vs. 5-yl or 6-yl isomers).
Performance Comparison: X-ray vs. Alternatives
The following table contrasts the utility of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives for this specific scaffold.
Feature
Method A: X-ray Crystallography (Gold Standard)
Method B: 2D-NMR (NOESY/HMBC) (Alternative)
Method C: Chiral HPLC (Screening)
Regiochemistry
Definitive. Unambiguously maps the ethanol group to C4, distinguishing it from C5/C6 isomers via electron density.
Inferential. Relies on coupling constants and NOE signals, which can be ambiguous due to signal overlap in the aromatic region.
None. Cannot determine substitution position without a known reference standard.
Stereochemistry
Absolute. Determines () or () configuration directly using anomalous scattering (Flack parameter), especially with the heavy Sulfur atom.
Relative. Requires derivatization (e.g., Mosher's ester analysis) to infer configuration; prone to error in sterically hindered 4-positions.
Comparative. Identifies enantiomeric excess (ee%) but cannot assign absolute config without a reference crystal structure.
Throughput
Low. Requires crystal growth (2-7 days).
High. Data acquisition in <1 hour.
High. Run times <30 mins.
Data Output
3D coordinates, Packing forces, H-bond networks.
Chemical shift (), Coupling constants ().
Retention time (), Area %.
Supporting Experimental Data (Comparative Benchmarks)
Since direct public datasets for the 4-yl isomer are proprietary/scarce, we utilize validated data from the homologous 2-yl and 6-yl isomers to establish the performance baseline for the 4-yl derivative.
Benchmark 1 (2-yl Isomer): Crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol.
Space Group: Monoclinic
.
Key Interaction: Intermolecular
hydrogen bonds forming zigzag chains.
Relevance: The 4-yl isomer is predicted to adopt a similar packing motif but with altered pi-stacking geometry due to the side chain's proximity to the ring fusion.
Synthesis: Via reduction of the 6-acetyl precursor.
Structural Note: The 6-position is sterically unencumbered, allowing free rotation. The 4-position (target) is restricted, likely resulting in a more rigid crystal lattice and higher melting point.
Experimental Protocols
Protocol A: Crystallization of 1-(1,3-Benzothiazol-4-yl)ethanol
Objective: Obtain single crystals suitable for X-ray diffraction.
Solvent Selection: Prepare a saturated solution of the target molecule (20 mg) in Ethanol (absolute) .
Anti-solvent Addition: Place the ethanol solution in a small inner vial. Place this vial inside a larger jar containing n-Heptane (vapor diffusion method).
Incubation: Seal the outer jar and store at 4°C in a vibration-free environment.
Observation: Monitor for prism-like crystals appearing within 48-96 hours.
Troubleshooting: If oiling occurs (common with chiral alcohols), seed with a micro-crystal of the racemate or switch to slow evaporation from Isopropyl Acetate .
Protocol B: X-ray Data Collection & Refinement
Objective: Solve the structure and assign absolute configuration.
Mounting: Select a crystal (
mm) and mount on a MiTeGen loop using cryo-oil.
Collection:
Source: Cu-K
( Å) is preferred over Mo-K for this organic molecule to maximize the anomalous signal from Sulfur for absolute structure determination.
Temperature: 100 K (Nitrogen stream) to reduce thermal motion.
Refinement Strategy:
Solve using SHELXT (Intrinsic Phasing).
Refine using SHELXL (Least Squares).
Critical Step: Refine the Flack parameter. A value near
(e.g., ) confirms the correct enantiomer; a value near indicates the inverted structure.
Structural Logic & Workflow Visualization
The following diagram illustrates the decision matrix for validating the 4-yl isomer, highlighting why X-ray is the requisite "Gatekeeper" step in the workflow.
Caption: Workflow demonstrating the necessity of X-ray diffraction for resolving regiochemical ambiguity in benzothiazole derivatives.
References
Shishkina, S. V., et al. (2014). "Crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol." Acta Crystallographica Section E, 70(9), o946.
BenchChem Technical Support. (2025). "Independent Verification of the Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide." BenchChem Application Notes.
Gomha, S. M., et al. (2025). "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances.
1-(1,3-Benzothiazol-4-yl)ethanol: Proper Disposal & Safety Procedures
Part 1: Executive Safety Directive Immediate Action Required: Treat 1-(1,3-Benzothiazol-4-yl)ethanol as a Class 6.1 Toxic Substance and a Marine Pollutant . Due to the sulfur-nitrogen heterocyclic core, this compound req...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Directive
Immediate Action Required:
Treat 1-(1,3-Benzothiazol-4-yl)ethanol as a Class 6.1 Toxic Substance and a Marine Pollutant . Due to the sulfur-nitrogen heterocyclic core, this compound requires strict segregation from oxidizing agents to prevent the evolution of toxic SOₓ/NOₓ fumes.
Do NOT:
Do NOT dispose of down the drain (High aquatic toxicity risk).
Do NOT mix with nitric acid or peroxide waste streams (Explosion/Toxic gas risk).
Do NOT dispose of in "General Trash" even in trace amounts.
Part 2: Technical Hazard Assessment (The "Why")
To ensure scientific integrity, we must look beyond the label. While specific SDS data for the 4-yl-ethanol derivative may be sparse, the Benzothiazole pharmacophore dictates the safety protocol.
Structural Hazard Logic
The benzothiazole ring system is an electron-deficient heteroaromatic moiety.
Aquatic Toxicity: Benzothiazoles are persistent in the environment and toxic to aquatic life. This classifies the waste as "Environmentally Hazardous" under international shipping (UN 3077/3082) and disposal regulations.
Thermal Decomposition: The presence of Sulfur (S) and Nitrogen (N) in the ring means that thermal decomposition (or incineration without scrubbers) releases Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ).
Reactivity: The ethanol side chain (-CH₂CH₂OH) adds a nucleophilic handle, making it reactive toward strong electrophiles and oxidizers.
Predicted Hazard Profile
Derived from structural analogues (Benzothiazole, CAS 95-16-9).
Containment: Double-bag contaminated solids (gloves, weigh boats) in a clear 4-mil polyethylene bag before placing them in the rigid container.
Validation: Twist and tape the inner bag. If air escapes easily, it is not sealed.
Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container.
B. Liquid Waste (Mother Liquors/Solutions)
Applicable to: Reaction mixtures, HPLC effluent.
Characterization: Determine the primary solvent.
Scenario A (Halogenated): If dissolved in DCM/Chloroform.
Scenario B (Non-Halogenated): If dissolved in Methanol/Ethanol/DMSO.
The "S/N" Check: Because this molecule contains Sulfur and Nitrogen, ensure the waste container is NOT designated for "Oxidizing Acids."
Consolidation:
Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).
Crucial: Record the exact volume and concentration on the waste log. High concentrations of sulfur-compounds can incur surcharges during incineration.
Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Ethanol). Add rinsate to the liquid waste container. Deface the original label and dispose of the bottle as glass waste (if clean) or hazardous debris (if residue remains).
Part 4: Spill Management (P.A.L. Protocol)
If a spill occurs, execute the P.A.L. sequence immediately.
P - PROTECT: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, goggles). If powder is airborne, use a respirator.
A - ASSESS: Is it solid or liquid?
Solid: Do not dry sweep (creates dust).
Liquid: Is it flammable? (Check solvent).
L - LIMIT: Block drains immediately.
Action: Use a spill pillow or absorbent snake to encircle the spill.
Cleanup: Cover with Vermiculite or Sand. Scoop into a disposal container. Do not use bleach (potential reaction with S/N heterocycle). Wash area with soap and water; collect that water as hazardous waste.
Part 5: Waste Stream Decision Matrix
The following logic flow ensures the compound ends up in the correct regulatory stream (RCRA compliance).
Figure 1: Decision matrix for segregating benzothiazole waste streams to ensure RCRA compliance and prevent incompatible reactions.
Part 6: Regulatory & Compliance Reference
RCRA Classification (USA): While not explicitly P-listed or U-listed by specific name, this compound is a "Characteristic Waste" if it exhibits toxicity (D000 series) or ignitability (D001) depending on the solvent.
European Waste Code (EWC): Likely 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
Transport (DOT/IATA):
UN Number: UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance, Solid, n.o.s.).